Dipyrone
Descripción general
Descripción
Dipyrone, also known as metamizole sodium or Novalgin, is an established analgesic and antipyretic drug used in medical practice for over a century . It effectively alleviates pain and reduces fever . It is the sodium sulfonate of AMINOPYRINE .
Synthesis Analysis
Dipyrone is a prodrug which is used mainly for its analgesic and antipyretic effects. After oral intake, dipyrone is rapidly hydrolyzed to its main metabolite, 4-methylaminoantipyrine (4-MAA), from which many other metabolites are produced by enzymatic reactions .
Molecular Structure Analysis
The molecular structure of Dipyrone can be found in various scientific databases .
Chemical Reactions Analysis
Low concentrations of dipyrone are hydrolyzed more rapidly than are solutions of higher concentrations. At a concentration of 0.1M, which is 140 times, the concentration of the marketed pharmaceutical form, dipyrone is only minimally (10%) hydrolyzed to 4-MAA at 5h .
Physical And Chemical Properties Analysis
Dipyrone has a molecular weight of 333.34 g/mol . It is an organic sodium salt of antipyrine substituted at C-4 by a methyl (sulfonatomethyl)amino group .
Aplicaciones Científicas De Investigación
Analgesic and Anti-pyretic Applications
Dipyrone is widely recognized for its analgesic (pain-relieving) and anti-pyretic (fever-reducing) properties. It’s commonly used in emergency departments for its indispensable role in managing acute pain and fever. The compound works by inhibiting cyclooxygenase enzymes, which are responsible for the production of prostaglandins that induce inflammation and pain .
Anti-spasmodic Uses
In addition to pain relief, Dipyrone has anti-spasmodic effects, which make it useful in treating spasms or cramps in the muscles. This application is particularly beneficial in gastrointestinal conditions where smooth muscle spasms cause significant discomfort .
Effects on Intervertebral Disc Cells
Recent studies have investigated Dipyrone’s effects on cells isolated from intervertebral disc tissue. The research suggests that Dipyrone can suppress the proliferation of these cells, altering the gene expression profile significantly. This finding could have implications for treatments involving the spine and intervertebral discs .
Dental Applications
Dipyrone has been explored for its potential in reducing dental sensitivity, particularly after teeth whitening procedures. However, studies have shown that topical application of Dipyrone gel does not significantly reduce bleaching-induced tooth sensitivity, indicating its limited efficacy in this field .
Thermal Behavior Analysis
The thermal behavior of Dipyrone has been revisited to understand its degradation process better. Thermoanalytical studies have proposed a mechanism for the thermal degradation of Dipyrone, which is crucial for its pharmaceutical stability and efficacy .
Pharmacological Research
Dipyrone is a subject of ongoing pharmacological research due to its complex mechanism of action and potential side effects like agranulocytosis. Understanding its pharmacodynamics and pharmacokinetics is crucial for safe and effective use .
Potential Anti-inflammatory Action
Although Dipyrone is not primarily classified as an anti-inflammatory drug, it exhibits weak anti-inflammatory action. This property is under investigation to determine its full potential and limitations in treating inflammation-related conditions .
Mecanismo De Acción
Target of Action
Dipyrone, also known as Metamizole, is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the Transient Receptor Potential Ankirin 1 (TRPA1), a key player in pain perception .
Mode of Action
Dipyrone acts as a nonsteroidal anti-inflammatory drug (NSAID) with a centrally acting mechanism of action on the hypothalamus, where fever originates and is regulated . It inhibits the signaling of TRPA1, which plays a crucial role in the transmission of pain signals .
Biochemical Pathways
Dipyrone is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA) . In the liver, 4-MAA undergoes non-enzymatic hydrolysis to form other metabolites such as 4-aminoantipyrine (4-AA), 4-N-acetylaminoantipyrine (4-AAA), and 4-N-formylaminoantipyrine (4-FAA) . These metabolites are believed to contribute to the analgesic and antipyretic effects of dipyrone.
Pharmacokinetics
Dipyrone is characterized by rapid hydrolysis to the active moiety 4-methyl-amino-antipyrine (MAA), which has 85% bioavailability after oral administration in tablet form . The maximum systemic concentrations are achieved in a short time (tmax of 1.2 to 2.0 hours) . MAA is further metabolized with a mean elimination half-life (t1/2) of 2.6 to 3.5 hours to 4-formyl-amino-antipyrine (FAA), an end-metabolite, and to 4-amino-antipyrine (AA), which is then acetylated to 4-acetyl-amino-antipyrine (AAA) by the polymorphic N-acetyl-transferase .
Result of Action
The primary result of dipyrone’s action is its potent analgesic and antipyretic effects . It is used to relieve severe and persistent fever and pain . It has been associated with potentially severe side effects, including agranulocytosis .
Action Environment
The effectiveness of dipyrone can be influenced by various environmental factors. Furthermore, the genotoxic and cytotoxic effects of dipyrone have been observed in Vero cells (a cell line obtained from the red kidney of green monkey) exposed to dipyrone .
Safety and Hazards
Dipyrone should be used with caution. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAAPFSPWAYTJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020543 | |
Record name | Dipyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyrone | |
CAS RN |
68-89-3, 5907-38-0 | |
Record name | Dipyrone [USAN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAMIZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSU62Z74ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dipyrone?
A1: Dipyrone itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does dipyrone exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that dipyrone, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to dipyrone's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: Dipyrone’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: Dipyrone metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: Dipyrone demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does dipyrone affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of dipyrone can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with dipyrone use?
A5: The most serious concern is the potential for dipyrone to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, dipyrone has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to dipyrone, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, dipyrone can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, dipyrone can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of dipyrone-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of dipyrone?
A8: Dipyrone is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of dipyrone compare to other analgesics?
A9: Studies suggest that dipyrone demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral dipyrone (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular dipyrone (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous dipyrone (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is dipyrone used in children?
A10: While dipyrone is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with dipyrone?
A11: Current research focuses on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.